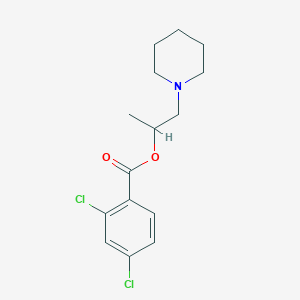
1-(Piperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Piperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate, also known as DPCPX, is a selective adenosine A1 receptor antagonist. It is a widely used compound in scientific research due to its ability to selectively block the adenosine A1 receptor, which plays an important role in regulating various physiological functions in the body.
Wirkmechanismus
1-(Piperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate selectively blocks the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the body. Adenosine A1 receptors are involved in the regulation of various physiological functions, such as heart rate, blood pressure, and neurotransmitter release. By blocking the adenosine A1 receptor, 1-(Piperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate can modulate these physiological functions and provide insights into the role of adenosine A1 receptors in different diseases.
Biochemical and physiological effects:
1-(Piperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate has been shown to have various biochemical and physiological effects in different studies. For example, in studies related to cardiovascular diseases, 1-(Piperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate has been found to reduce blood pressure and improve cardiac function. In studies related to the central nervous system, 1-(Piperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate has been found to reduce anxiety and depression-like behavior in animal models. In studies related to cancer, 1-(Piperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate has been found to inhibit tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Piperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate has several advantages for lab experiments. It is a highly selective antagonist for adenosine A1 receptors, which allows for specific modulation of these receptors without affecting other receptors. It is also a well-established compound with a known synthesis method, which makes it easy to obtain and use in experiments. However, 1-(Piperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate also has some limitations. It has a short half-life, which requires frequent dosing in animal studies. It is also relatively expensive compared to other compounds, which may limit its use in some studies.
Zukünftige Richtungen
There are several future directions for 1-(Piperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate research. One area of interest is the role of adenosine A1 receptors in cancer, as 1-(Piperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate has shown promising results in inhibiting tumor growth and metastasis. Another area of interest is the role of adenosine A1 receptors in the central nervous system, as 1-(Piperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate has shown potential in reducing anxiety and depression-like behavior. Additionally, further studies are needed to investigate the safety and efficacy of 1-(Piperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate in humans, as most studies to date have been conducted in animal models.
Synthesemethoden
1-(Piperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorobenzoic acid with piperidine, followed by the reaction of the resulting product with isopropyl chloroformate. The final product is obtained by purification through column chromatography. This synthesis method has been well established and has been used in many studies to produce high-quality 1-(Piperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate.
Wissenschaftliche Forschungsanwendungen
1-(Piperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate has been widely used in scientific research to study the role of adenosine A1 receptors in various physiological functions. It has been used in studies related to cardiovascular diseases, such as hypertension and ischemia-reperfusion injury, as well as in studies related to the central nervous system, such as pain, anxiety, and depression. 1-(Piperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate has also been used in studies related to cancer, as adenosine A1 receptors have been found to play a role in tumor growth and metastasis.
Eigenschaften
Produktname |
1-(Piperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate |
|---|---|
Molekularformel |
C15H19Cl2NO2 |
Molekulargewicht |
316.2 g/mol |
IUPAC-Name |
1-piperidin-1-ylpropan-2-yl 2,4-dichlorobenzoate |
InChI |
InChI=1S/C15H19Cl2NO2/c1-11(10-18-7-3-2-4-8-18)20-15(19)13-6-5-12(16)9-14(13)17/h5-6,9,11H,2-4,7-8,10H2,1H3 |
InChI-Schlüssel |
VOXVNRCZYRFDLV-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCCC1)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CC(CN1CCCCC1)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3,4-Dimethoxyphenyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257193.png)
![6-Benzyl-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257196.png)
![6-[(4-Bromophenoxy)methyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257198.png)

![6-[(3-Methylphenoxy)methyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257209.png)
![6-(3-Fluorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257211.png)
![6-(1,3-Benzodioxol-5-yl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257212.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B257213.png)
![3-methoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B257214.png)



![1-[Benzyl(methyl)amino]propan-2-yl 1-benzofuran-2-carboxylate](/img/structure/B257221.png)
![2-[Benzyl(methyl)amino]-1-methylethyl 2-furoate](/img/structure/B257223.png)